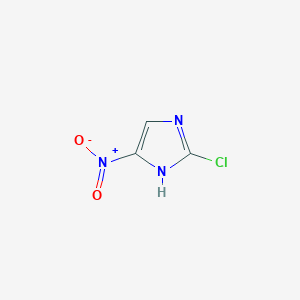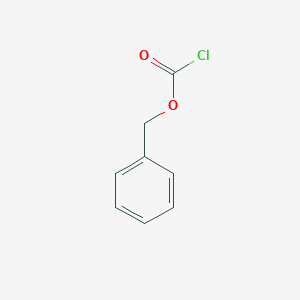
2,5-Pyrazinediethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrazinediethanol is a chemical compound with the molecular formula C8H12N2O2. It is known for its role as an impurity in Clavulanic acid, which is used in combination with antibiotics to overcome bacterial resistance. The compound is characterized by its two hydroxyethyl groups attached to a pyrazine ring.
Biochemical Analysis
Biochemical Properties
2,5-Pyrazinediethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified as an impurity in clavulanic acid, which is known to decrease glycerol consumption and oxygen uptake rates in cultures of Streptomyces clavuligerus . This suggests that this compound may interact with enzymes involved in glycerol metabolism and respiratory pathways. The exact nature of these interactions, including potential binding sites and mechanisms, remains an area of active research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are of particular interest. Studies have shown that high concentrations of clavulanic acid, which contains this compound as an impurity, can impact cellular metabolism by decreasing glycerol consumption and oxygen uptake This indicates that this compound may influence cell signaling pathways and gene expression related to metabolic processes
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with various biomolecules. It is hypothesized that this compound may bind to specific enzymes, potentially inhibiting or activating their functions. For example, its presence as an impurity in clavulanic acid suggests that it may interact with enzymes involved in β-lactamase inhibition . Additionally, changes in gene expression related to metabolic pathways have been observed, indicating a broader impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that high concentrations of clavulanic acid, which includes this compound, can lead to decreased glycerol consumption and oxygen uptake over extended periods . This suggests that the compound’s impact on cellular metabolism may persist or evolve with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound alone are limited, research on clavulanic acid, which contains this compound, provides insights. High doses of clavulanic acid have been associated with decreased metabolic activity, indicating potential toxic or adverse effects at elevated concentrations
Metabolic Pathways
This compound is involved in metabolic pathways related to glycerol metabolism and respiratory processes. As an impurity in clavulanic acid, it has been shown to decrease glycerol consumption and oxygen uptake in Streptomyces clavuligerus cultures . This suggests that the compound may interact with enzymes and cofactors involved in these pathways, potentially altering metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Pyrazinediethanol can be synthesized through various methods. One common approach involves the reaction of pyrazine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where pyrazine and ethylene oxide are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,5-Pyrazinediethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: It can be reduced to form dihydropyrazine derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Pyrazine derivatives with oxidized hydroxyethyl groups.
Reduction: Dihydropyrazine derivatives.
Substitution: Pyrazine derivatives with substituted functional groups.
Scientific Research Applications
2,5-Pyrazinediethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It is investigated for its role as an impurity in Clavulanic acid and its effects on antibiotic efficacy.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Pyrazinediethanol involves its interaction with biological molecules. In the context of Clavulanic acid, it affects the activity of beta-lactamase enzymes, which are responsible for bacterial resistance to antibiotics. The compound binds to the active site of the enzyme, inhibiting its function and allowing antibiotics to be more effective.
Comparison with Similar Compounds
- 2,5-Bis(2-hydroxyethyl)pyrazine
- 3-Ethyl-2,5-pyrazinediethanol
- 2,2’- (2,5-Pyrazinediyl)diethanol
Comparison: 2,5-Pyrazinediethanol is unique due to its specific substitution pattern on the pyrazine ring. Compared to similar compounds, it has distinct chemical properties and reactivity, making it valuable in specific applications such as its role in Clavulanic acid.
Properties
IUPAC Name |
2-[5-(2-hydroxyethyl)pyrazin-2-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-3-1-7-5-10-8(2-4-12)6-9-7/h5-6,11-12H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEIAGPVQWBQQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)CCO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431021 |
Source


|
| Record name | 2,5-Pyrazinediethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4744-51-8 |
Source


|
| Record name | 2,5-Pyrazinediethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)
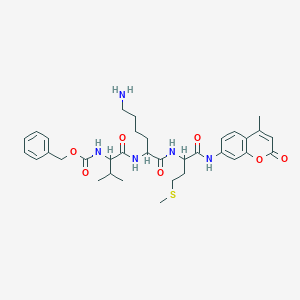
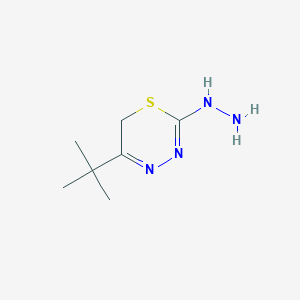

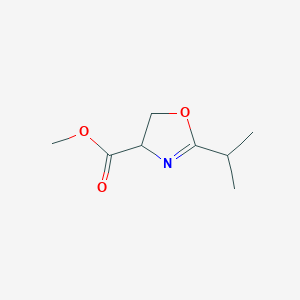
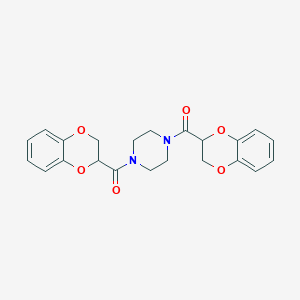
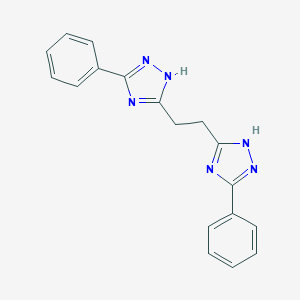
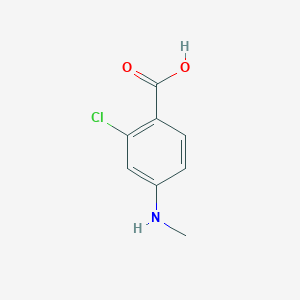

![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)

